molecular formula C13H12O B147287 2-(Naphthalen-1-yl)propanal CAS No. 52417-52-4

2-(Naphthalen-1-yl)propanal

Cat. No. B147287
CAS RN: 52417-52-4
M. Wt: 184.23 g/mol
InChI Key: BBTNFBSDEIGSIG-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)propanal is a chemical compound with the molecular formula C13H12O . It is also known by its IUPAC name 2-(2-naphthyl)propanal . The compound has a molecular weight of 184.24 .


Synthesis Analysis

The synthesis of compounds similar to 2-(Naphthalen-1-yl)propanal has been reported in the literature . For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . Another study reported the synthesis of a new copolymer via the reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester .


Molecular Structure Analysis

The molecular structure of 2-(Naphthalen-1-yl)propanal can be analyzed using various spectroscopic techniques . The InChI code for this compound is 1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3 .


Physical And Chemical Properties Analysis

2-(Naphthalen-1-yl)propanal is a powder with a melting point of 57-58 degrees Celsius .

Scientific Research Applications

Photophysical Study and Probes

2-(Naphthalen-1-yl)propanal derivatives are used in photophysical studies, especially as probes in biological systems. Probes like acrylodan, ANS, and prodan exhibit photophysical behavior that is crucial for understanding max emission properties in various solvents, which are significant in peptide and protein studies (Cerezo et al., 2001).

Structural and Spectral Investigations for Chemotherapeutic Applications

Derivatives like (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one are studied for their potential as chemotherapeutic agents. Their structure, spectral properties, and molecular docking results suggest possible inhibitory activity against specific targets, indicating potential anti-diabetic properties (Barakat et al., 2015).

Fluorescence Microscopy Applications

Compounds like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) have been synthesized for use in fluorescence microscopy. Their fluorescence emission is sensitive to solvent polarity and viscosity, which is valuable for differentiating between lipid or protein-bound states and aqueous media in cellular environments (Jacobson et al., 1996).

Antioxidant and Biological Activity

Alkylaminophenol compounds like 2-(naphthalen-1-yl (piperidin-1-yl) methyl) phenol are synthesized and characterized for their high antioxidant value, indicating potential as biologically active drugs. Theoretical studies support their experimental analysis, highlighting their potential in drug development (Ulaş, 2020).

Antimicrobial Activity

Derivatives like N-(naphthalen-1-yl)propanamide have been synthesized and shown to exhibit notable antimicrobial activity against a range of bacteria and fungi species, suggesting their use in antimicrobial therapies (Evren et al., 2020).

Safety And Hazards

The safety information for 2-(Naphthalen-1-yl)propanal indicates that it has several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of 2-(Naphthalen-1-yl)propanal could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in related compounds for their biological activities , there may be potential for investigating the biological activity of 2-(Naphthalen-1-yl)propanal as well.

properties

IUPAC Name

2-naphthalen-1-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNFBSDEIGSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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